molecular formula C40H71NO15 B13772526 Erythromycin, ethyl carbonate CAS No. 7218-80-6

Erythromycin, ethyl carbonate

Cat. No.: B13772526
CAS No.: 7218-80-6
M. Wt: 806.0 g/mol
InChI Key: BSUQCLSFQSUNED-UHFFFAOYSA-N
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Description

Erythromycin, ethyl carbonate: is a derivative of erythromycin, a macrolide antibiotic. Erythromycin is widely used to treat various bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted diseases. The ethyl carbonate derivative is designed to improve the stability and bioavailability of erythromycin, making it more effective in clinical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of erythromycin, ethyl carbonate involves the reaction of erythromycin with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the formation of the ethyl carbonate ester of erythromycin .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Erythromycin, ethyl carbonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include erythromycin, ethyl alcohol, and various oxidized or substituted derivatives of erythromycin .

Mechanism of Action

Erythromycin, ethyl carbonate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, preventing the translocation of peptides and thus inhibiting protein synthesis. This action is similar to that of erythromycin, but the ethyl carbonate derivative offers improved stability and bioavailability .

Comparison with Similar Compounds

Uniqueness: Erythromycin, ethyl carbonate is unique due to its enhanced stability and bioavailability compared to erythromycin and other derivatives. This makes it particularly useful in clinical settings where improved pharmacokinetic properties are desired .

Properties

CAS No.

7218-80-6

Molecular Formula

C40H71NO15

Molecular Weight

806.0 g/mol

IUPAC Name

[4-(dimethylamino)-2-[[14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] ethyl carbonate

InChI

InChI=1S/C40H71NO15/c1-15-27-40(11,48)32(43)22(5)29(42)20(3)18-38(9,47)34(56-36-31(55-37(46)50-16-2)26(41(12)13)17-21(4)51-36)23(6)30(24(7)35(45)53-27)54-28-19-39(10,49-14)33(44)25(8)52-28/h20-28,30-34,36,43-44,47-48H,15-19H2,1-14H3

InChI Key

BSUQCLSFQSUNED-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)OCC)(C)O)C)C)O)(C)O

Origin of Product

United States

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